4-(1-Methyl-1H-imidazol-5-yl)piperidine

Coordination Chemistry Medicinal Chemistry Scaffold Design

For kinase inhibitor and GPCR ligand programs requiring superior membrane permeability and restricted conformational flexibility, 4-(1-Methyl-1H-imidazol-5-yl)piperidine offers a critical advantage over methylene-linked analogs like immepip. Its elevated cLogP (~0.85) and direct piperidine-imidazole C-C bond are ideal for ATP-competitive hinge-region interactions. The dihydrochloride salt achieves >50 mg/mL aqueous solubility, enabling robust dose-response studies. Ensure batch-to-batch SAR reproducibility with ≥98% purity and full HPLC/NMR documentation. Avoid generic substitutions.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 147960-44-9
Cat. No. B2944406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-imidazol-5-yl)piperidine
CAS147960-44-9
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C=NC=C1C2CCNCC2
InChIInChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
InChIKeyGTVAWADYFXSYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-imidazol-5-yl)piperidine (CAS 147960-44-9): Chemical Identity, Molecular Profile, and Procurement-Relevant Specifications


4-(1-Methyl-1H-imidazol-5-yl)piperidine (CAS 147960-44-9) is a heterocyclic small molecule comprising a piperidine ring directly substituted at the 4-position with a 1-methyl-1H-imidazol-5-yl group . Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The compound is typically supplied as a solid with a purity specification of ≥98% . The IUPAC name is 4-(1-methyl-1H-imidazol-5-yl)piperidine; synonyms include Nω-methyl-5-(4'-piperidyl)imidazole [1]. The structure features a basic piperidine nitrogen (pKa ~10) and an imidazole nitrogen (pKa ~7), enabling coordination chemistry and salt formation . This compound serves as a versatile scaffold in medicinal chemistry, particularly for generating kinase inhibitors and GPCR ligands [2].

Why Generic Substitution Fails: Differentiating 4-(1-Methyl-1H-imidazol-5-yl)piperidine from In-Class Piperidinylimidazoles for Reliable Procurement


In-class piperidinylimidazoles—such as immepip (4-(1H-imidazol-5-ylmethyl)piperidine, CAS 151070-83-6), methimepip (4-((1H-imidazol-5-yl)methyl)-1-methylpiperidine, CAS 151070-80-3), and 4-(1-methyl-1H-imidazol-4-yl)piperidine—cannot be interchanged with 4-(1-methyl-1H-imidazol-5-yl)piperidine due to distinct connectivity, substitution patterns, and physicochemical properties that fundamentally alter molecular recognition, synthetic utility, and biological selectivity [1][2]. The target compound features a direct C–C bond between the piperidine 4-position and the imidazole 5-position, with methylation on the imidazole N1 . In contrast, immepip and methimepip contain a methylene linker between the heterocycles , while the 4-yl positional isomer presents the imidazole ring in an alternative orientation . These structural differences manifest in divergent logP values, basicity, and ligand binding geometries, rendering generic substitution scientifically invalid and experimentally hazardous for reproducible research [2].

Quantitative Differentiation Guide: Head-to-Head Comparisons of 4-(1-Methyl-1H-imidazol-5-yl)piperidine vs. Closest Analogs


Direct Linkage vs. Methylene Spacer: Impact on Basicity and Coordination Geometry

4-(1-Methyl-1H-imidazol-5-yl)piperidine possesses a direct C–C bond between the piperidine C4 and imidazole C5 positions, whereas immepip and methimepip incorporate a methylene (–CH₂–) linker [1]. This connectivity difference alters the pKa of the piperidine nitrogen from ~10.2 (target compound, estimated) to ~9.8 (immepip) [2][3]. The direct linkage reduces conformational flexibility and restricts the imidazole ring's orientation relative to the piperidine nitrogen, thereby influencing metal coordination geometry in catalysis and hydrogen-bonding patterns in target binding sites .

Coordination Chemistry Medicinal Chemistry Scaffold Design

Imidazole N1-Methylation: Influence on logP and Membrane Permeability

Methylation of the imidazole N1 in 4-(1-methyl-1H-imidazol-5-yl)piperidine increases lipophilicity relative to the non-methylated analog 4-(1H-imidazol-5-yl)piperidine (CAS 106243-23-6) [1]. The calculated logP (cLogP) for the target compound is ~0.85, compared to ~0.10 for the non-methylated analog [2]. This difference translates to approximately a 5.6-fold higher predicted octanol-water partition coefficient, which can enhance passive membrane permeability and blood-brain barrier penetration potential [3].

ADME Medicinal Chemistry Drug Design

5-yl vs. 4-yl Substitution: Differential Reactivity in Cross-Coupling Reactions

The 5-yl substitution pattern on the imidazole ring in the target compound places the piperidine at the C5 position, leaving the C2 and C4 positions available for electrophilic aromatic substitution and cross-coupling reactions . In contrast, the 4-yl positional isomer 4-(1-methyl-1H-imidazol-4-yl)piperidine presents a different electronic environment that alters regioselectivity in palladium-catalyzed couplings [1]. Specifically, C2–H activation is favored in 5-substituted imidazoles due to reduced steric hindrance and distinct N-coordination effects, enabling more efficient functionalization [2].

Synthetic Chemistry Cross-Coupling C-H Activation

Salt Form Selection: Free Base vs. Dihydrochloride and Their Impact on Solubility

The free base of 4-(1-methyl-1H-imidazol-5-yl)piperidine (CAS 147960-44-9) has an aqueous solubility of approximately 5–10 mg/mL at pH 7.4 (estimated), whereas its dihydrochloride salt (CAS 147960-50-7) exhibits >50 mg/mL solubility under the same conditions [1]. This solubility enhancement—at least 5-fold—enables higher dosing in biological assays and facilitates formulation for in vivo studies. In comparison, the free base of immepip shows similar low solubility, but its hydrochloride salt achieves only ~30 mg/mL [2].

Formulation Solubility Salt Selection

Purity Specifications and Analytical Characterization for Reproducible Research

Reputable suppliers of 4-(1-methyl-1H-imidazol-5-yl)piperidine provide batch-specific certificates of analysis (CoA) with purity ≥98% as determined by HPLC and NMR . In contrast, many generic piperidinylimidazoles are offered at lower purity (e.g., 95%) or without detailed analytical documentation, leading to batch-to-batch variability that compromises reproducibility in structure-activity relationship (SAR) studies . The target compound's commercial availability from ISO-certified vendors ensures consistent physicochemical properties and minimizes the risk of confounding impurities in biological assays .

Quality Control Analytical Chemistry Procurement

Patent-Derived Scaffold Prevalence: Imidazolyl-Piperidine as a Privileged Kinase Inhibitor Motif

Analysis of recent patent literature reveals that the 4-(1-methyl-1H-imidazol-5-yl)piperidine scaffold appears in >20 distinct patent families disclosing kinase inhibitors, particularly targeting tyrosine kinases and serine/threonine kinases implicated in hyperproliferative diseases [1]. The frequency of this scaffold in granted patents is significantly higher than that of the 4-yl isomer (appearing in <5 patent families) and comparable to that of the methylene-linked immepip scaffold, which is primarily associated with histamine H3 receptor modulation rather than kinase inhibition [2]. This differential patent landscape underscores the target compound's privileged status for generating novel kinase inhibitor intellectual property [3].

Kinase Inhibition Patent Analysis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-(1-Methyl-1H-imidazol-5-yl)piperidine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring High Lipophilicity and Direct Imidazole-Piperidine Connectivity

The elevated cLogP (~0.85) of 4-(1-methyl-1H-imidazol-5-yl)piperidine, combined with its direct C–C linkage to the piperidine ring, makes it an ideal scaffold for designing ATP-competitive kinase inhibitors with improved membrane permeability and restricted conformational flexibility [1]. The direct bond reduces entropic penalties upon binding and facilitates precise orientation of the imidazole ring for hinge-region interactions, as validated by >20 patent families employing this scaffold for kinase modulation [2].

C–H Activation and Cross-Coupling Reactions Requiring Regioselective Functionalization of the Imidazole Ring

The 5-yl substitution pattern in 4-(1-methyl-1H-imidazol-5-yl)piperidine enhances reactivity at the C2 position of the imidazole ring under palladium-catalyzed C–H activation conditions [3]. This regioselectivity enables efficient late-stage diversification to generate focused libraries of kinase inhibitors, reducing synthetic steps compared to alternative 4-yl-substituted imidazole scaffolds [4].

High-Concentration Biological Assays Requiring Superior Aqueous Solubility via Salt Formation

The dihydrochloride salt form (CAS 147960-50-7) of 4-(1-methyl-1H-imidazol-5-yl)piperidine achieves >50 mg/mL aqueous solubility at physiological pH [5], enabling dose-response studies at concentrations unattainable with the less soluble immepip hydrochloride (~30 mg/mL) [6]. This solubility advantage is critical for cellular assays, in vivo pharmacokinetic studies, and formulation development where high drug loading is required.

Structure-Activity Relationship (SAR) Studies Demanding High Purity and Batch-to-Batch Consistency

Commercial sources of 4-(1-methyl-1H-imidazol-5-yl)piperidine supply the compound with ≥98% purity and full analytical documentation (HPLC, NMR) . This level of quality control ensures that observed biological effects are attributable to the compound itself rather than impurities, thereby increasing the reliability and reproducibility of SAR data in medicinal chemistry programs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Methyl-1H-imidazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.